Gluconapoleiferin

Content Navigation

CAS Number

Product Name

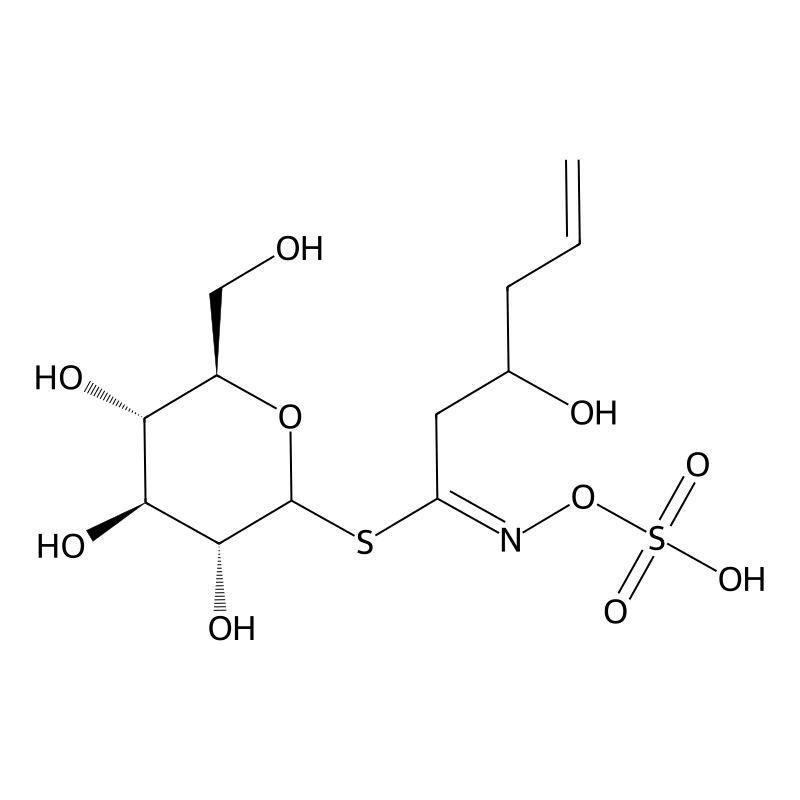

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Gluconapoleiferin (CAS 19764-03-5), chemically identified as 2-hydroxy-4-pentenylglucosinolate, is a specialized aliphatic glucosinolate predominantly found in specific Brassicaceae crops, including Brassica napus (rapeseed) and Brassica rapa (swede/rutabaga) [1]. As a methionine-derived secondary metabolite, it is characterized by its hydroxylated pentenyl side chain, which dictates its distinct enzymatic hydrolysis pathway[1]. In procurement and analytical contexts, high-purity gluconapoleiferin is primarily utilized as a critical reference standard for high-performance liquid chromatography (HPLC) and mass spectrometry (MS) profiling of agricultural commodities[1]. Its precise quantification is essential for evaluating the nutritional quality of animal feeds and understanding plant defense mechanisms, making it an indispensable baseline material for agriscience laboratories and food safety regulators [1].

Substituting gluconapoleiferin with more abundant aliphatic glucosinolates, such as progoitrin (2-hydroxy-3-butenylglucosinolate) or glucobrassicanapin (4-pentenylglucosinolate), fundamentally compromises both analytical chemotyping and toxicological modeling[1]. While progoitrin shares the 2-hydroxyl group responsible for the spontaneous cyclization of its hydrolysis products into bitter, goitrogenic oxazolidine-2-thiones, its shorter carbon chain alters its chromatographic retention time and the specific molecular weight of the resulting goitrogen [1]. Conversely, substituting with glucobrassicanapin fails because the absence of the 2-hydroxyl group prevents cyclization entirely, yielding stable isothiocyanates rather than oxazolidinethiones [2]. For buyers engaged in varietal authentication or feed toxicity assessments—particularly for crops like swede where gluconapoleiferin is a major differentiator—procuring the exact 2-hydroxy-4-pentenyl standard is mandatory to avoid critical misidentifications in HPLC-UV/MS assays and inaccurate anti-nutritional profiling [1].

References

- [1] Olsson, K., and L. Jeppsson. 'UNDESIRABLE GLUCOSINOLATES IN BRASSICA VEGETABLES.' Acta Horticulturae 163 (1984): 83-84.

- [2] Hanschen, F. S., et al. 'Glucosinolates in Brassica Vegetables: Characterization and Factors That Influence Distribution, Content, and Intake.' Annual Review of Food Science and Technology 12 (2021): 1-25.

Chromatographic Resolution for Brassica Chemotyping

In reverse-phase HPLC-UV profiling of Brassica extracts, gluconapoleiferin and its close structural analog progoitrin must be accurately resolved to determine crop quality. Due to its longer 4-pentenyl chain, gluconapoleiferin (MW 403.4 Da) exhibits a distinct retention factor compared to the shorter 3-butenyl chain of progoitrin (MW 389.4 Da) [1]. Utilizing the exact gluconapoleiferin standard allows for the precise calibration of integration peaks, preventing the co-elution misidentifications that occur when relying solely on class-level aliphatic standards [1].

| Evidence Dimension | Mass and Chromatographic Resolution |

| Target Compound Data | Gluconapoleiferin (MW 403.4 Da, 4-pentenyl chain) |

| Comparator Or Baseline | Progoitrin (MW 389.4 Da, 3-butenyl chain) |

| Quantified Difference | 14 Da mass difference yielding distinct HPLC retention times |

| Conditions | Reverse-phase HPLC-UV (229 nm) analysis of desulfoglucosinolates |

Procuring the exact standard ensures accurate peak identification and quantification in routine agricultural quality control, particularly for differentiating rapeseed and swede varieties.

Hydrolysis Product Cyclization and Goitrogenic Potential

The presence of the 2-hydroxyl group on gluconapoleiferin dictates its specific degradation pathway upon myrosinase-catalyzed hydrolysis. Unlike glucobrassicanapin, which forms a stable 4-pentenyl isothiocyanate, the unstable 2-hydroxy-4-pentenyl isothiocyanate intermediate of gluconapoleiferin spontaneously cyclizes into a specific oxazolidine-2-thione [1]. This cyclization occurs at a 100% conversion rate under standard physiological conditions, directly mirroring the goitrogenic behavior of progoitrin but resulting in a structurally distinct thione derivative [2]. Using non-hydroxylated analogs fails to model this critical anti-nutritional transformation [1].

| Evidence Dimension | Spontaneous cyclization to oxazolidine-2-thiones |

| Target Compound Data | Gluconapoleiferin (100% cyclization to thione derivatives) |

| Comparator Or Baseline | Glucobrassicanapin (0% cyclization; forms stable isothiocyanates) |

| Quantified Difference | Absolute divergence in hydrolysis end-products based on the 2-hydroxyl group |

| Conditions | Myrosinase-catalyzed hydrolysis at neutral pH |

Toxicologists and feed formulators must use gluconapoleiferin to accurately assess the specific goitrogenic and bitter-tasting breakdown products generated in animal diets.

Varietal Biomarker Utility in Root Crops

Gluconapoleiferin serves as a highly specific chemotypic marker for distinguishing Brassica napus root crops from other Brassica species. Quantitative profiling demonstrates that while sinigrin dominates in Brassica oleracea (e.g., white cabbage), gluconapoleiferin is prominently present in swede (rutabaga), alongside progoitrin [1]. In comparative studies, gluconapoleiferin was identified exclusively in swede among tested vegetables, making it an indispensable marker for genetic selection and varietal authentication in breeding programs [1].

| Evidence Dimension | Phytochemical presence and abundance |

| Target Compound Data | Gluconapoleiferin (Present and abundant in swede/rutabaga) |

| Comparator Or Baseline | Sinigrin (Dominant in cabbage, absent/minor in swede) |

| Quantified Difference | Exclusive presence of gluconapoleiferin in specific root crops vs. leafy Brassica varieties |

| Conditions | Gas chromatography and HPLC profiling of intact plant tissues |

Agricultural breeders require this specific standard to validate the genetic profiles of new crop cultivars and ensure traceability in the supply chain.

Agricultural Quality Control and Feed Safety Profiling

Downstream of its distinct chromatographic retention properties, gluconapoleiferin is heavily procured as an HPLC-UV/MS reference standard for the quality control of canola and rapeseed meals. By accurately quantifying this specific hydroxylated glucosinolate, agricultural testing laboratories can certify that feed products meet strict regulatory thresholds for total goitrogenic precursors, ensuring livestock safety and optimal feed palatability[1].

Toxicological Modeling of Myrosinase Hydrolysis Products

Because gluconapoleiferin spontaneously cyclizes into oxazolidine-2-thiones upon enzymatic cleavage, it is a critical substrate for toxicological assays evaluating thyroid disruption (goitrogenesis). Researchers use this compound to model the precise release kinetics and bioactivity of its specific thione derivatives in gastrointestinal simulations, a process that cannot be replicated using non-hydroxylated analogs like glucobrassicanapin[2].

Chemotypic Authentication in Crop Breeding

Leveraging its status as a highly specific biomarker for Brassica napus root crops, gluconapoleiferin is utilized in marker-assisted breeding programs. Plant geneticists procure this standard to screen germplasm, distinguishing swede and rutabaga lineages from Brassica oleracea varieties, and to select for cultivars with optimized flavor profiles and reduced bitterness [3].

References

- [1] Cartea, M. E., et al. 'Comparison of Glucosinolate Profiles in Leaf and Seed Tissues of Different Brassica napus Crops.' Journal of the American Society for Horticultural Science 133.4 (2008): 551-558.

- [2] Hanschen, F. S., et al. 'Glucosinolates in Brassica Vegetables: Characterization and Factors That Influence Distribution, Content, and Intake.' Annual Review of Food Science and Technology 12 (2021): 1-25.

- [3] Olsson, K., and L. Jeppsson. 'UNDESIRABLE GLUCOSINOLATES IN BRASSICA VEGETABLES.' Acta Horticulturae 163 (1984): 83-84.

XLogP3

Wikipedia

Dates

Explore Compound Types